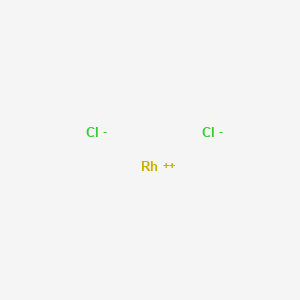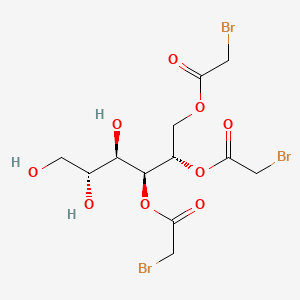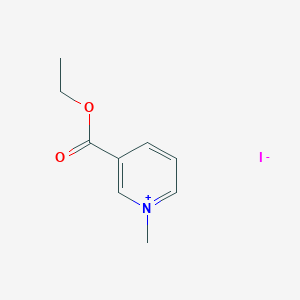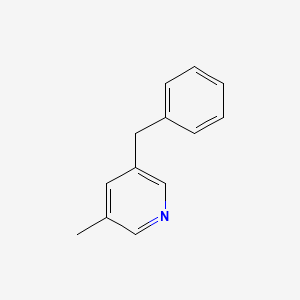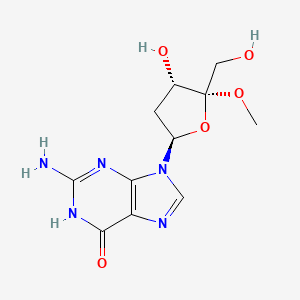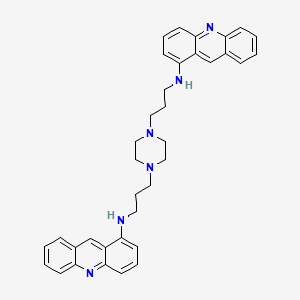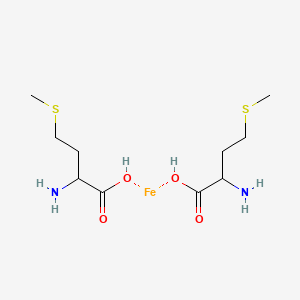
Bis(DL-methioninato-N,O)iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(DL-methioninato-N,O)iron is a coordination compound consisting of iron complexed with the amino acid methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(DL-methioninato-N,O)iron typically involves the reaction of iron salts with DL-methionine under controlled conditions. One common method includes dissolving iron(III) chloride in water and adding DL-methionine to the solution. The mixture is then stirred and heated to facilitate the formation of the complex. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Bis(DL-methioninato-N,O)iron undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the coordination environment of the iron center and the nature of the ligands.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction can yield iron(II) complexes. Substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Bis(DL-methioninato-N,O)iron has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of iron complexes.
Biology: The compound is investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research explores its potential as a therapeutic agent for treating iron deficiency and related disorders.
Industry: It is used in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of Bis(DL-methioninato-N,O)iron involves its interaction with molecular targets and pathways in biological systems. The iron center plays a crucial role in redox reactions and electron transfer processes. The compound can interact with enzymes and proteins, influencing their activity and function. The methionine ligands also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Bis(DL-methioninato-N,O)copper
- Bis(DL-methioninato-N,O)zinc
- Bis(DL-methioninato-N,O)cobalt
Uniqueness
Bis(DL-methioninato-N,O)iron is unique due to its specific coordination environment and the presence of methionine ligands. Compared to similar compounds, it exhibits distinct redox properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
CAS No. |
82597-91-9 |
|---|---|
Molecular Formula |
C10H22FeN2O4S2 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-amino-4-methylsulfanylbutanoic acid;iron |
InChI |
InChI=1S/2C5H11NO2S.Fe/c2*1-9-3-2-4(6)5(7)8;/h2*4H,2-3,6H2,1H3,(H,7,8); |
InChI Key |
MMJLAAAOEQVXJU-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)N.CSCCC(C(=O)O)N.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




